

An In-depth Technical Guide to (-)-Menthyl Benzoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Menthyl benzoate

Cat. No.: B10753262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Menthyl benzoate is a chiral ester with significant applications in organic synthesis, particularly as a chiral auxiliary and in the resolution of racemic mixtures. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and relevant experimental protocols. Furthermore, it explores the biological significance of related menthol esters, specifically their role in the activation of the Liver X Receptor (LXR) signaling pathway, a key regulator of lipid metabolism and inflammation.

Chemical Structure and Identification

(-)-Menthyl benzoate is an ester formed from the reaction of (-)-menthol and benzoic acid. Its structure incorporates the bulky, chiral menthol group, which is fundamental to its stereochemical applications.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl benzoate
Molecular Formula	C ₁₇ H ₂₄ O ₂
Molecular Weight	260.37 g/mol
CAS Number	26266-77-3
Canonical SMILES	CC(C)C1CCC(C(C1)OC(=O)C2=CC=CC=C2)C
InChI Key	TTYVYRHNIWBWCB-VNQPRFMTSA-N

Physicochemical Properties

The physical properties of **(-)-Menthyl benzoate** are influenced by both the aromatic benzoate and the aliphatic menthyl moieties.

Table 2: Physical and Chemical Properties of **(-)-Menthyl benzoate**

Property	Value	Source
Appearance	Colorless to pale yellow liquid	[1]
Odor	Characteristic minty odor	[1]
Melting Point	Data not readily available	
Boiling Point	Data not readily available	
Density	Data not readily available	
Solubility in Water	Slightly soluble	[1]
Solubility in Organic Solvents	Soluble in ethanol and ether	[1]

Note: Specific experimental values for melting point, boiling point, and density are not consistently reported in publicly available literature. These properties are expected to be similar to other high molecular weight esters.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **(-)-Menthyl benzoate**.

While specific experimental spectra for **(-)-Menthyl benzoate** are not readily available in public databases, the expected spectral features can be inferred from the known spectra of its constituent parts and related compounds like methyl benzoate.

3.1. ^1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **(-)-Menthyl benzoate** is expected to show a complex pattern of signals.

- **Aromatic Protons:** Signals corresponding to the protons on the benzene ring are expected in the downfield region, typically between δ 7.4 and 8.1 ppm.
- **Menthyl Protons:** A series of overlapping multiplets for the aliphatic protons of the menthyl group would appear in the upfield region, generally between δ 0.7 and 2.2 ppm. The proton on the carbon bearing the ester group (CH-O) is expected to be a multiplet further downfield, around δ 4.8-5.0 ppm.
- **Methyl Protons:** Distinct signals for the three methyl groups of the menthyl moiety would be present in the upfield region.

3.2. ^{13}C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework.

- **Carbonyl Carbon:** A characteristic signal for the ester carbonyl carbon is expected around 165-167 ppm.
- **Aromatic Carbons:** Signals for the carbons of the benzene ring would appear in the aromatic region (δ 128-133 ppm).
- **Menthyl Carbons:** The carbons of the menthyl group will resonate in the aliphatic region (δ 16-75 ppm).

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying key functional groups.

- C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around $1715\text{-}1730\text{ cm}^{-1}$.
- C-O Stretch: A strong band for the ester C-O stretch will likely be observed in the $1250\text{-}1300\text{ cm}^{-1}$ region.
- C-H Stretch (Aromatic): Weak to medium bands above 3000 cm^{-1} are characteristic of the aromatic C-H bonds.
- C-H Stretch (Aliphatic): Strong bands below 3000 cm^{-1} will correspond to the C-H bonds of the menthyl group.

Experimental Protocols

4.1. Synthesis of **(-)-Menthyl benzoate** via Fischer Esterification

This protocol is a generalized procedure based on the principles of Fischer esterification.

Materials:

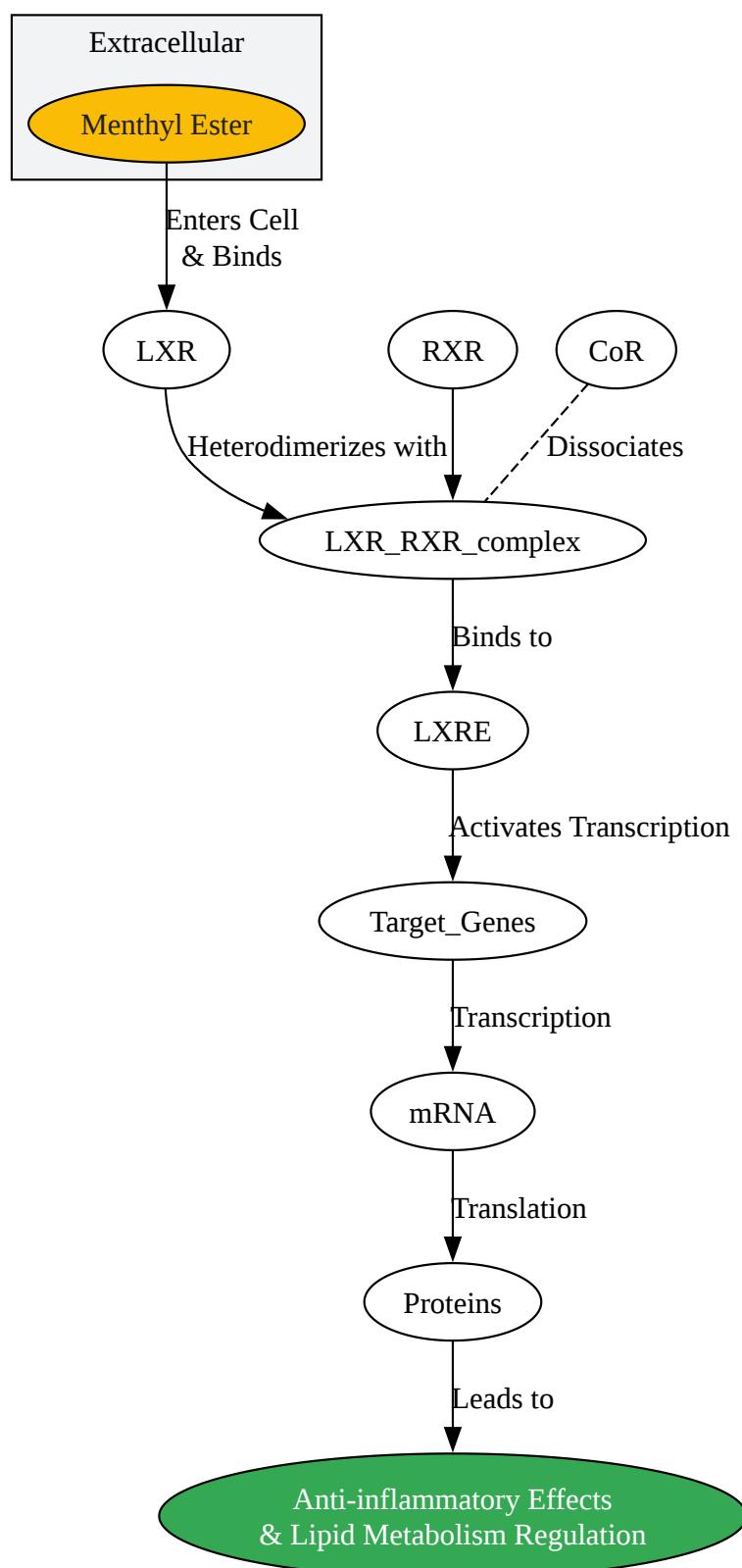
- (-)-Menthol
- Benzoic acid
- Concentrated sulfuric acid (catalyst)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine (-)-menthol (1 equivalent), benzoic acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.
- Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

4.2. Purification by Column Chromatography

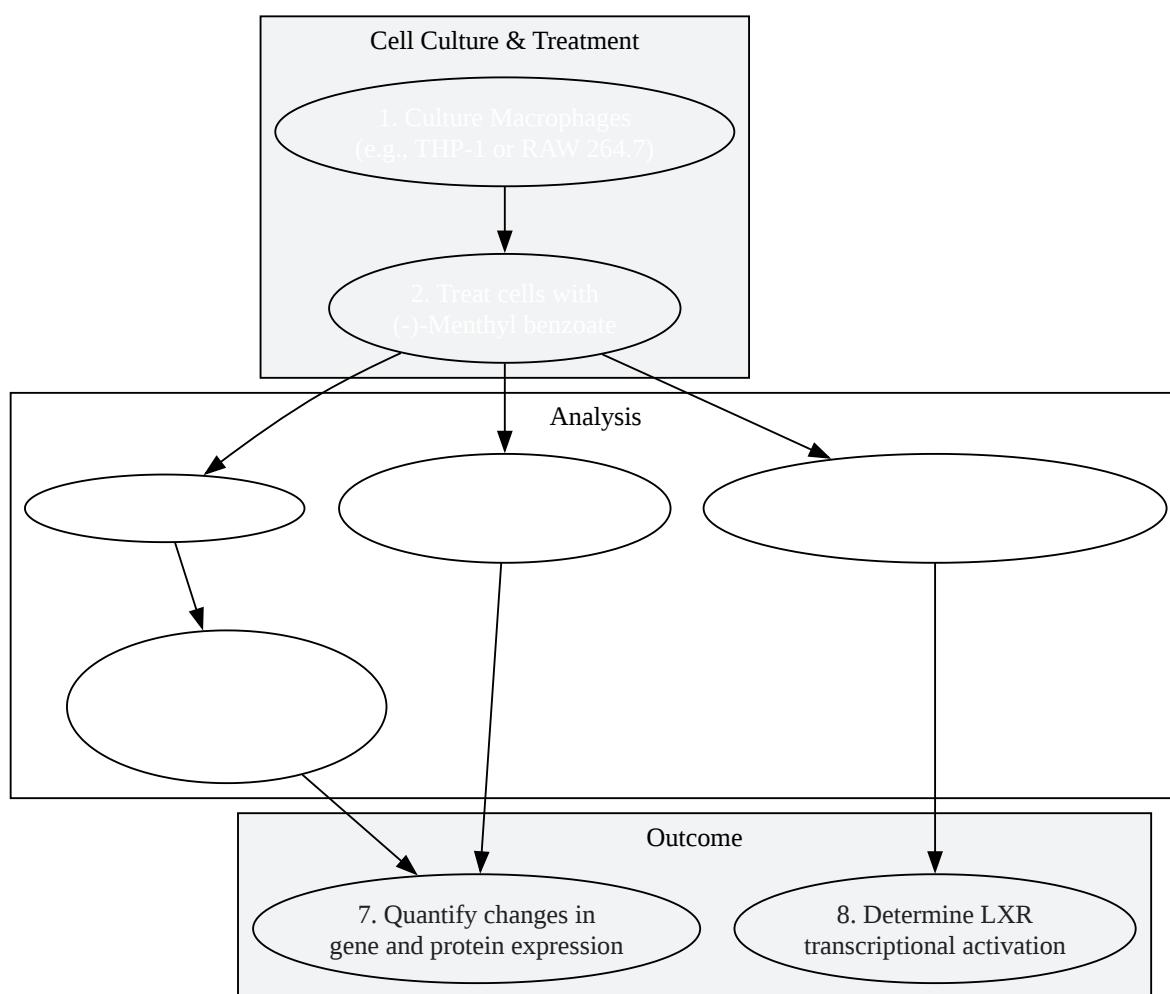
Procedure:


- Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined by TLC analysis of the crude product.
- Dissolve the crude **(-)-Menthyl benzoate** in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified **(-)-Menthyl benzoate**.

Biological Activity and Signaling Pathways

Recent research has highlighted the potential biological activities of menthyl esters. Specifically, certain amino acid-menthyl esters have been shown to possess anti-inflammatory and anti-obesity properties through the activation of the Liver X Receptor (LXR).^{[2][3]} LXR is a nuclear receptor that plays a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.^[4]

5.1. Activation of the LXR Signaling Pathway


Menthyl esters can act as agonists for LXR. Upon binding, the LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.^[5]

[Click to download full resolution via product page](#)

5.2. Experimental Workflow for Assessing LXR Activation

The following workflow outlines a general approach to investigate the effect of a compound like **(-)-Menthyl benzoate** on the LXR signaling pathway.

[Click to download full resolution via product page](#)

Conclusion

(-)-Menthyl benzoate is a valuable chiral compound with established use in stereoselective synthesis. While specific physicochemical data remains elusive in readily accessible literature, its structural features and predicted spectroscopic properties provide a solid foundation for its identification and application. The emerging biological activities of related menthyl esters, particularly their interaction with the LXR signaling pathway, open new avenues for research into their potential therapeutic applications in metabolic and inflammatory diseases. This guide provides a comprehensive resource for researchers and professionals working with or interested in the chemical and biological properties of **(-)-Menthyl benzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl benzoate - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 2. The powerful potential of amino acid menthyl esters for anti-inflammatory and anti-obesity therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (-)-Menthyl Benzoate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10753262#menthyl-benzoate-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com